Lacosamide-d6 is a deuterated analog of lacosamide, a medication primarily used in the treatment of epilepsy and neuropathic pain. Its unique isotopic labeling with deuterium enhances its utility in pharmacokinetic studies and metabolic research. Lacosamide itself is classified as an antiepileptic drug and is known for its ability to stabilize neuronal membranes and modulate excitatory neurotransmission.
Lacosamide was first synthesized in the early 2000s and has since been developed for clinical use. The deuterated form, lacosamide-d6, is synthesized from lacosamide through specific isotopic labeling processes, allowing for its application in advanced analytical techniques such as mass spectrometry.
Lacosamide-d6 belongs to the class of compounds known as amino acids and derivatives, specifically categorized under antiepileptic drugs. It is recognized for its efficacy in managing partial-onset seizures and has been investigated for potential applications in other neurological disorders.
The synthesis of lacosamide-d6 typically involves a multi-step chemical process that incorporates deuterated reagents. One common method employs the reaction of D-serine with benzylamine, followed by further derivatization steps to achieve the final product.
Lacosamide-d6 has a similar molecular structure to lacosamide but features six deuterium atoms replacing hydrogen atoms in specific positions. The molecular formula for lacosamide-d6 can be represented as CHDNO.
Lacosamide-d6 can participate in various chemical reactions similar to its non-deuterated counterpart. These include:
The incorporation of deuterium can significantly alter the kinetics and mechanisms of these reactions, making lacosamide-d6 particularly valuable for studying reaction pathways and mechanisms through isotopic labeling techniques.
Lacosamide acts primarily by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces excitability. This mechanism is crucial in preventing seizures and managing neuropathic pain.
Research indicates that lacosamide-d6 retains similar pharmacological properties as lacosamide, allowing for effective binding to sodium channels while providing insights into metabolic pathways through its isotopic labeling.
Studies have shown that deuterated compounds often exhibit altered pharmacokinetics, which can be beneficial for understanding drug metabolism and interactions within biological systems.
Lacosamide-d6 is primarily utilized in research settings for:
Lacosamide-d6 (chemical name: (2R)-N-benzyl-2-[(2,2,2-trideuterioacetyl)amino]-3-(trideuteriomethoxy)propanamide) maintains the core structure of non-deuterated lacosamide—a functionalized amino acid derivative with demonstrated antiepileptic activity. Its molecular formula is C13H12D6N2O3, with a molecular weight of 256.33 g/mol, representing a 6 Dalton increase over the parent compound (250.30 g/mol). The deuterium atoms are incorporated at two specific molecular sites: three deuterium atoms replace methyl hydrogens in the acetyl group (CD3-C(=O)-), and three replace methoxy hydrogens (-OCD3). This strategic labeling preserves the molecule's chiral center at the C2 position, maintaining its (R)-configuration critical for biological activity. The isomeric SMILES notation ([2H]C([2H])([2H])C(=O)NC@HC(=O)NCC1=CC=CC=C1) precisely defines both deuterium placement and stereochemistry, ensuring accurate representation of this isotopologue [3].
Table 1: Structural Characteristics of Lacosamide vs. Lacosamide-d6
Property | Lacosamide | Lacosamide-d6 |
---|---|---|
Molecular Formula | C13H18N2O3 | C13H12D6N2O3 |
Molecular Weight | 250.30 g/mol | 256.33 g/mol |
Deuterium Positions | None | Acetyl group (-CD3) and methoxy group (-OCD3) |
Chiral Center | (R)-configuration | Preserved (R)-configuration |
Canonical SMILES | CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | [2H]C([2H])([2H])C(=O)NC@HC(=O)NCC1=CC=CC=C1 |
The deliberate deuteration at the acetyl methyl and methoxy methyl positions exploits the deuterium kinetic isotope effect (DKIE) to enhance molecular stability at precisely selected metabolic soft spots. Carbon-deuterium (C-D) bonds exhibit approximately 6-10 times greater kinetic stability than carbon-hydrogen (C-H) bonds in oxidative metabolic reactions due to their lower zero-point vibrational energy. This increased stability arises from deuterium's higher atomic mass compared to protium (²H vs. ¹H), resulting in stronger bonding characteristics. The substitution pattern in lacosamide-d6 specifically targets positions susceptible to cytochrome P450-mediated oxidation, potentially retarding metabolic degradation pathways while maintaining identical target engagement—specifically, lacosamide's primary mechanism of enhancing sodium channel slow inactivation. The synthetic route to lacosamide-d6 involves deuterated reagents at critical steps: treatment with deuterated acetic anhydride (CD3CO)2O introduces the CD3 group, while methylation using deuterated dimethyl sulfate (D3C–O–SO2–O–CD3) creates the methoxy-d3 moiety. Advanced purification techniques yield isotopic purity exceeding 99%, ensuring minimal protium contamination that could compromise research applications [3] [8].
Lacosamide-d6 serves as an essential internal standard in quantitative bioanalysis, particularly in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays designed to measure lacosamide concentrations in biological matrices. The deuterated analog co-elutes chromatographically with non-deuterated lacosamide while providing a distinct mass-to-charge (m/z) signature, enabling precise quantification without interference from endogenous compounds or matrix effects. Validation studies demonstrate exceptional analytical performance with linear ranges of 0.075–25.461 µg/mL and correlation coefficients (r²) exceeding 0.998. Intraday precision remains below 4.2% CV, while accuracy ranges between 98.2–102.4%, meeting stringent bioanalytical validation criteria. The structural homology between the internal standard and analyte ensures nearly identical extraction efficiency and ionization response, correcting for variability introduced during sample preparation and analysis. This analytical precision enables researchers to establish dose-exposure relationships, evaluate bioequivalence between formulations, and assess concentration-response relationships critical for therapeutic optimization in epilepsy management [3] [7].
Table 2: Performance Metrics of LC-MS/MS Assays Using Lacosamide-d6 as Internal Standard
Parameter | Value | Significance |
---|---|---|
Linear Range | 0.075–25.461 µg/mL | Covers therapeutic plasma concentrations |
Correlation Coefficient | r² ≥ 0.998 | Excellent linearity across calibration range |
Intraday Precision | ≤4.2% CV | Low variability in repeated measurements |
Interday Accuracy | 98.2–102.4% | Minimal systematic error over time |
Matrix Effect | <5% | Negligible ionization suppression/enhancement |
Recovery Rate | >95% | Efficient extraction from biological matrices |
Beyond analytical applications, lacosamide-d6 enables sophisticated metabolic pathway elucidation through isotopic tracing techniques. By administering both deuterated and non-deuterated forms to experimental models, researchers can track site-specific metabolism and distinguish between primary metabolites and those arising from secondary biotransformations. The strategic deuteration at metabolically vulnerable positions provides direct insight into oxidative pathways, particularly those mediated by CYP3A4 and CYP2C19, which predominantly metabolize lacosamide. The deuterium-induced metabolic retardation allows detection of minor metabolites that might be overlooked in conventional studies due to rapid further biotransformation. This capability proves particularly valuable when investigating drug-drug interactions between lacosamide and commonly co-administered antiepileptic drugs (AEDs) such as carbamazepine, lamotrigine, oxcarbazepine, or phenytoin—agents known to induce or inhibit hepatic enzymes. While the deuterium isotope effect in lacosamide-d6 hasn't been clinically quantified for therapeutic advantage (unlike FDA-approved deutetrabenazine), its research applications provide critical insights into disposition pathways that inform combination therapy strategies. These insights support the development of rational polypharmacy approaches where lacosamide is combined with traditional sodium channel-blocking AEDs or mechanistically distinct anticonvulsants, potentially offering synergistic efficacy while minimizing pharmacokinetic interactions [2] [3] [8].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: